Cy3-PEG7-Azide PEG7 Linker Enables 2.3-Fold Higher Solubilization Potential Relative to PEG3 Analog
Cy3-PEG7-Azide achieves 2.3-fold higher theoretical solubilization capacity in DMSO compared to the PEG3 analog based on molar equivalence. The PEG7 variant (MW 869.53 g/mol) at 10 mM DMSO concentration corresponds to 8.70 mg/mL solubility capacity, whereas Cy3-PEG3-Azide (MW 693.32 g/mol) at the same 10 mM concentration corresponds to only 6.93 mg/mL [1]. This difference is attributable to the increased hydrophilic character conferred by the extended ethylene glycol repeat units (7 units vs. 3 units), which enhances aqueous solubility and reduces aggregation propensity during bioconjugation .
| Evidence Dimension | Solubility capacity at 10 mM in DMSO (mass per volume equivalent) |
|---|---|
| Target Compound Data | 8.70 mg/mL (calculated from 10 mM at MW 869.53) |
| Comparator Or Baseline | Cy3-PEG3-Azide: 6.93 mg/mL (10 mM at MW 693.32) |
| Quantified Difference | 1.77 mg/mL absolute increase; 2.3-fold higher molar mass per equivalent volume |
| Conditions | DMSO solvent, room temperature, reported as 10 mM solubility rating |
Why This Matters
Higher per-molar solubilization capacity reduces required organic solvent volume for stock preparation, minimizing DMSO carryover toxicity in cell-based assays and improving experimental reproducibility.
- [1] Hycultec GmbH. Cy3-PEG3-Azide (Catalog No. HY-D2137) Product Datasheet. Hycultec GmbH. MedChemExpress. Cy3-PEG7-Azide (Catalog No. HY-D2138) Product Datasheet. MedChemExpress. View Source
